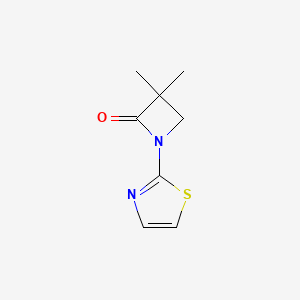
5-(Azepane-1-carbonyl)-2-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azepane-1-carbonyl)-2-methoxyaniline, or 5-AMC, is an aromatic heterocyclic compound with a benzene ring and an azepane ring, both of which are fused together. 5-AMC is a versatile compound that has been studied for its potential applications in a variety of fields, from medicinal chemistry to material science.
Wissenschaftliche Forschungsanwendungen
5-AMC has been studied for its potential applications in medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-AMC has been studied for its potential use as a drug delivery vehicle and as a building block for the synthesis of new molecules. In material science, 5-AMC has been studied for its potential use in the production of polymers, composites, and nanomaterials. In organic synthesis, 5-AMC has been used as a starting material for the synthesis of other compounds, such as aromatic amines and heterocyclic compounds.
Wirkmechanismus
Target of Action
The primary targets of 5-(Azepane-1-carbonyl)-2-methoxyaniline are currently unknown. The compound may have a similar structure to other azepane derivatives, which have been found to interact with various receptors
Mode of Action
Based on its structural similarity to other azepane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Pharmacokinetics
Based on its structural characteristics, it is predicted to have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 1.85, suggesting it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of this compound is currently unavailable .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-AMC in lab experiments is its versatility. 5-AMC can be used as a starting material for the synthesis of other compounds, as a drug delivery vehicle, and as a building block for the production of polymers and composites. Additionally, 5-AMC is relatively easy to synthesize and purify, making it suitable for use in a variety of laboratory settings. However, there are some limitations to using 5-AMC in lab experiments. For example, 5-AMC is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 5-AMC is not as stable as some other compounds, which can make it difficult to store for long periods of time.
Zukünftige Richtungen
There are a number of potential future directions for the research and application of 5-AMC. For example, 5-AMC could be studied for its potential use as a therapeutic agent, as a drug delivery vehicle, or as a building block for the synthesis of new molecules. Additionally, 5-AMC could be studied for its potential use in the production of polymers, composites, and nanomaterials. Finally, 5-AMC could be studied for its potential use in the development of new analytical methods, such as mass spectrometry or nuclear magnetic resonance spectroscopy.
Synthesemethoden
The most common synthesis method for 5-AMC is the condensation reaction of 1-bromo-3-methyl-2-oxazole and 4-methoxyaniline. This reaction is typically done in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The reaction is then heated to a temperature of around 100°C and stirred for several hours. The resulting product is a white solid that can be purified by recrystallization.
Eigenschaften
IUPAC Name |
(3-amino-4-methoxyphenyl)-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-7-6-11(10-12(13)15)14(17)16-8-4-2-3-5-9-16/h6-7,10H,2-5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSLCNKONSPRIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2441806.png)
![N-[[4-ethyl-5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2441807.png)

![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2441810.png)
![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2441812.png)

![(E)-3-(but-2-en-1-yl)-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2441814.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2441816.png)
![(2,4-Dimethyl-1,3-thiazol-5-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441818.png)

![4-(2,2-Dioxo-2,3-dihydro-2l6-benzo[1,2,5]thiadiazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2441822.png)
